Introduction: The Significance of a Fluorinated Biaryl Amine
Introduction: The Significance of a Fluorinated Biaryl Amine
An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)aniline: Properties, Synthesis, and Applications
4-(3,5-Difluorophenyl)aniline, a substituted biaryl amine, represents a cornerstone structural motif in modern medicinal chemistry and materials science. The molecule's unique topology, combining a nucleophilic aniline moiety with an electron-deficient difluorophenyl ring, imparts a distinct set of chemical properties that are highly sought after in the design of complex functional molecules. The presence of two fluorine atoms on one of the phenyl rings significantly alters the electronic landscape of the molecule, enhancing properties such as metabolic stability, binding affinity to biological targets, and lipophilicity.[1][2] These characteristics make it a valuable building block for the synthesis of novel pharmaceuticals, particularly in oncology and neurology, as well as for the development of advanced organic electronic materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, reactivity, and key applications for researchers and drug development professionals.
Part 1: Core Physicochemical and Spectroscopic Properties
The intrinsic properties of 4-(3,5-Difluorophenyl)aniline dictate its behavior in chemical reactions and biological systems. A summary of its key physical and computed properties is provided below.
Molecular and Physical Characteristics
| Property | Value | Source(s) |
| IUPAC Name | 4-(3,5-difluorophenyl)aniline | PubChem[3] |
| Synonyms | 3',5'-Difluoro-[1,1'-biphenyl]-4-amine | PubChem[3] |
| CAS Number | 405058-00-6 | PubChem[3] |
| Molecular Formula | C₁₂H₉F₂N | PubChem[3] |
| Molecular Weight | 205.20 g/mol | PubChem[3] |
| Appearance | White to yellowish solid/powder | ECHEMI[4], Exploring Chemical[5] |
| Melting Point | 37 - 41 °C | Chem-Impex[2] |
| Boiling Point | 82 °C at 20 mmHg | Chem-Impex[2] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(3,5-Difluorophenyl)aniline. Key spectral features are summarized below.
| Spectrum Type | Key Features and Peaks | Source(s) |
| ¹H NMR | Spectra available for the related 3,5-difluoroaniline show aromatic protons in the range of 6.3-6.8 ppm and the amine protons as a broad singlet. The biaryl structure will exhibit more complex aromatic region splitting. | ChemicalBook[6] |
| ¹³C NMR | Data available for related structures. Aromatic carbons typically appear between 110-165 ppm. Carbons bonded to fluorine will show characteristic splitting (C-F coupling). | PubChem[3] |
| IR Spectroscopy | Expected peaks include N-H stretching (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and strong C-F stretching (around 1100-1300 cm⁻¹). | SpectraBase[7], ChemicalBook[8] |
Molecular Structure Diagram
Caption: 2D structure of 4-(3,5-Difluorophenyl)aniline.
Part 2: Synthesis Methodologies
The construction of the C(aryl)-C(aryl) bond is the central challenge in synthesizing 4-(3,5-Difluorophenyl)aniline. Modern palladium-catalyzed cross-coupling reactions are the methods of choice, offering high yields and broad functional group tolerance.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[9] This pathway typically involves the coupling of an aniline-containing boronic acid or ester with a difluorinated aryl halide.
Reaction Scheme: (4-aminophenyl)boronic acid + 1-bromo-3,5-difluorobenzene → 4-(3,5-Difluorophenyl)aniline
Causality in Experimental Design:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is essential. The choice of ligand (e.g., XPhos, SPhos) is critical, especially when dealing with electron-poor aryl halides, to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation.[11][12]
-
Solvent: A mixture of an organic solvent (like toluene or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.[11][12]
Visualized Synthesis Workflow: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination. [13][14]
Part 4: Applications in Drug Discovery and Materials Science
The unique properties of the 4-(3,5-difluorophenyl)aniline scaffold make it a privileged structure in several advanced applications.
-
Medicinal Chemistry: The difluorophenyl motif is a common strategy to enhance the metabolic stability and cell permeability of drug candidates. [1]Fluorine's high electronegativity can modulate the pKa of nearby functional groups and lead to more favorable interactions with protein targets. This moiety is explored in the development of kinase inhibitors, central nervous system agents, and other therapeutics where precise tuning of electronic and steric properties is critical. [1][2]* Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the biological activity and stability of herbicides and pesticides, leading to more potent and environmentally persistent products. [2][5]* Organic Electronics: The electron-withdrawing nature of the difluorophenyl group makes this compound and its derivatives interesting candidates for creating organic electronic materials, such as components for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). [1]
Part 5: Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol provides a representative procedure for the synthesis of 4-(3,5-Difluorophenyl)aniline.
Objective: To synthesize 4-(3,5-Difluorophenyl)aniline via palladium-catalyzed Suzuki-Miyaura cross-coupling.
Materials:
-
(4-Aminophenyl)boronic acid
-
1-Bromo-3,5-difluorobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (4-aminophenyl)boronic acid (1.0 eq), 1-bromo-3,5-difluorobenzene (1.1 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol.
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-(3,5-Difluorophenyl)aniline.
Part 6: Safety and Handling
4-(3,5-Difluorophenyl)aniline and its precursors are chemical reagents that must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [15]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [16][17]Avoid contact with skin and eyes. [16]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [16]* Toxicity: This class of compounds is generally considered toxic if swallowed, in contact with skin, or if inhaled. [16]Acute exposure may cause skin and eye irritation. [16]Always consult the specific Safety Data Sheet (SDS) before use.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3,5-Difluoroaniline in Modern Drug Discovery. [Link]
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PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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